![molecular formula C12H15N5O2S B2565625 3-((4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)sulfonyl)pyridine CAS No. 1787878-46-9](/img/structure/B2565625.png)
3-((4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)sulfonyl)pyridine
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Overview
Description
The compound “3-((4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)sulfonyl)pyridine” is a complex organic molecule that contains a pyridine ring, a piperidine ring, and a 1,2,3-triazole ring . These structural components are common in many pharmaceuticals and agrochemicals .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the 1,2,3-triazole ring through a Huisgen cycloaddition, also known as a “click” reaction . The piperidine ring could be formed through a variety of methods, including the reduction of a pyridine ring .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the three heterocyclic rings: pyridine, piperidine, and 1,2,3-triazole . The exact structure would depend on the positions of these rings relative to each other.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-rich nitrogen atoms in the triazole and pyridine rings, as well as the potential for the piperidine ring to act as a nucleophile .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the exact structure and the presence of any additional functional groups .Scientific Research Applications
Heterocyclic Compounds in Sensing and Biological Applications
Compounds containing heterocyclic structures like triazole, pyridine, and others, including "3-((4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)sulfonyl)pyridine", have been significantly utilized in organic chemistry for their biological and medicinal applications. These compounds are recognized for their roles in the synthesis of optical sensors due to their ability to form both coordination and hydrogen bonds, making them excellent sensing probes. The review by Jindal and Kaur (2021) highlights the importance of pyrimidine derivatives, which share structural similarities with the compound , showcasing their versatility in sensing materials alongside a range of biological and medicinal applications (Jindal & Kaur, 2021).
Chemosensors for Metal Ion Detection
The structural features of compounds like "this compound" enable their application in chemosensors for detecting various metal ions. Organic compounds containing heteroatoms such as sulfur, nitrogen, and oxygen act as ligands in coordination chemistry, utilized in chemosensors for fluorimetric and colorimetric detection of metal ions like Zn(II). Alharbi's review (2022) on organic colorimetric and fluorescent chemosensors emphasizes the potential of such heterocyclic compounds in environmental, agricultural, and biological samples detection, indicating the broad applicability of these structures in designing sensitive and selective chemosensors (Alharbi, 2022).
Synthesis of N-Heterocycles via Sulfinimines
Chiral sulfinamides and their derivatives, including structures akin to "this compound", are prominent in stereoselective synthesis, particularly of N-heterocycles. Philip et al. (2020) review the use of tert-butanesulfinamide in asymmetric N-heterocycle synthesis, demonstrating the compound's relevance in producing structurally diverse piperidines, pyrrolidines, and azetidines, which are pivotal in natural products and therapeutic compounds. This highlights the compound's potential in facilitating the synthesis of biologically active heterocycles (Philip et al., 2020).
Drug Synthesis and Pharmaceutical Impurities
The compound belongs to a class of substances that find applications in drug synthesis, particularly proton pump inhibitors (PPIs) like omeprazole. Saini et al. (2019) review novel synthesis methods for omeprazole and its pharmaceutical impurities, shedding light on the critical role of sulfur and nitrogen-containing heterocycles in developing anti-ulcer drugs. This review underscores the importance of such compounds in the pharmaceutical industry, from drug synthesis to identifying and controlling impurities in drug formulations (Saini et al., 2019).
Mechanism of Action
Target of Action
The primary target of the compound 3-((4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)sulfonyl)pyridine is SIRT3 , a member of the sirtuin family of proteins . Sirtuins are known to regulate important biological pathways in bacteria, archaea and eukaryotes. The specific role of SIRT3 is primarily associated with the regulation of mitochondrial function .
Mode of Action
This compound interacts with its target SIRT3 by acting as a selective inhibitor . It has been found to have higher selectivity for SIRT3 compared to SIRT1 and SIRT2 . The IC50 values for SIRT1, SIRT2, and SIRT3 are 88 nM, 92 nM, and 16 nM respectively .
Biochemical Pathways
The inhibition of SIRT3 by this compound affects the deacetylation of SOD2, a critical enzyme in the mitochondrial antioxidant defense system . This leads to an increase in the acetylation of SOD2, thereby reducing its activity .
Pharmacokinetics
It’s solubility in dmso and ethanol suggests that it may have good bioavailability .
Result of Action
The inhibition of SIRT3 by this compound and the subsequent increase in SOD2 acetylation can lead to a decrease in the antioxidant defense of cells . This could potentially lead to an increase in oxidative stress within the cell .
Future Directions
properties
IUPAC Name |
3-[4-(triazol-1-yl)piperidin-1-yl]sulfonylpyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O2S/c18-20(19,12-2-1-5-13-10-12)16-7-3-11(4-8-16)17-9-6-14-15-17/h1-2,5-6,9-11H,3-4,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPTBNSXJZNKFLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=CN=N2)S(=O)(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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